2-({5-cyano-4-[4-(dimethylamino)phenyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-CYANO-4-[4-(DIMETHYLAMINO)PHENYL]-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL}SULFANYL)-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes cyano, dimethylamino, and pyrimidinyl groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of 2-({5-CYANO-4-[4-(DIMETHYLAMINO)PHENYL]-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL}SULFANYL)-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the use of various reagents and catalysts under controlled reaction conditions. Industrial production methods may employ large-scale reactors and optimized processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({5-CYANO-4-[4-(DIMETHYLAMINO)PHENYL]-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL}SULFANYL)-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The cyano and dimethylamino groups play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 2-({5-CYANO-4-[4-(DIMETHYLAMINO)PHENYL]-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL}SULFANYL)-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include those with pyrimidinyl, cyano, and dimethylamino groups, but the specific arrangement and additional functional groups in this compound contribute to its distinct properties and applications.
Properties
Molecular Formula |
C26H26N6O2S2 |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
2-[[5-cyano-4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide |
InChI |
InChI=1S/C26H26N6O2S2/c1-4-20(24(34)30-25-18(13-27)17-7-5-6-8-21(17)35-25)36-26-29-22(19(14-28)23(33)31-26)15-9-11-16(12-10-15)32(2)3/h9-12,20H,4-8H2,1-3H3,(H,30,34)(H,29,31,33) |
InChI Key |
RUVJGVFBIFIXNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)SC3=NC(=C(C(=O)N3)C#N)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.